(6-Thioxocyclohexa-1,3-dien-1-yl)methyl benzo[d]oxazole-3(2H)-carboxylate
Description
This compound features a benzo[d]oxazole core fused with a benzene ring and an oxazole heterocycle. The ester group at the 3(2H)-position is substituted with a (6-thioxocyclohexa-1,3-dien-1-yl)methyl moiety, introducing a sulfur-containing cyclohexadienyl system.
Properties
Molecular Formula |
C15H13NO3S |
|---|---|
Molecular Weight |
287.3 g/mol |
IUPAC Name |
(6-sulfanylidenecyclohexa-1,3-dien-1-yl)methyl 2H-1,3-benzoxazole-3-carboxylate |
InChI |
InChI=1S/C15H13NO3S/c17-15(18-9-11-5-1-4-8-14(11)20)16-10-19-13-7-3-2-6-12(13)16/h1-7H,8-10H2 |
InChI Key |
UXFSSPBJCHHHMN-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C(C1=S)COC(=O)N2COC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Thioxocyclohexa-1,3-dien-1-yl)methyl benzo[d]oxazole-3(2H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thioxocyclohexadiene Ring: This can be achieved through the reaction of a suitable diene with sulfur or sulfur-containing reagents under controlled conditions.
Synthesis of Benzo[d]oxazole: The benzo[d]oxazole moiety can be synthesized via the cyclization of ortho-aminophenol with carboxylic acids or their derivatives.
Coupling Reaction: The final step involves coupling the thioxocyclohexadiene ring with the benzo[d]oxazole moiety using appropriate coupling agents and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(6-Thioxocyclohexa-1,3-dien-1-yl)methyl benzo[d]oxazole-3(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or sodium methoxide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols.
Scientific Research Applications
(6-Thioxocyclohexa-1,3-dien-1-yl)methyl benzo[d]oxazole-3(2H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (6-Thioxocyclohexa-1,3-dien-1-yl)methyl benzo[d]oxazole-3(2H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key differences between the target compound and structurally related molecules from the evidence:
Key Comparative Analysis
- Electronic Effects : The thioxo group in the target compound likely enhances electron-withdrawing effects compared to sulfonyl groups in benzodithiazine derivatives (e.g., compound 3 in ), which exhibit strong IR absorption at 1340–1155 cm⁻¹ for SO₂ . The thioxo group may also facilitate redox activity or nucleophilic interactions.
- Steric Considerations : The cyclohexadienylmethyl substituent introduces steric bulk absent in simpler analogs like ethyl 2-butyl-1,3-benzoxazole-6-carboxylate (). This could influence binding selectivity in biological systems or regioselectivity in synthetic reactions.
- Synthetic Accessibility : While benzodithiazine derivatives (–2) are synthesized via hydrazine coupling and sulfonation, the target compound’s synthesis may involve thiol-ene chemistry or esterification of preformed benzo[d]oxazole intermediates .
Spectroscopic and Analytical Data
- IR Spectroscopy: The target compound’s ester carbonyl (C=O) stretch is expected near 1715–1740 cm⁻¹ (consistent with analogs in –2).
- NMR : The cyclohexadienyl protons would resonate as a multiplet near δ 6.3–7.7 ppm (similar to cyclohexadienyl systems in ), while the benzo[d]oxazole protons may show deshielded signals at δ 8.0–8.4 ppm .
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